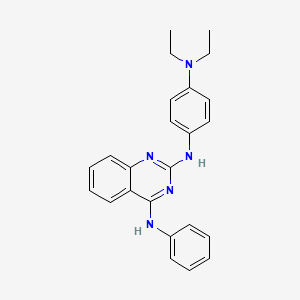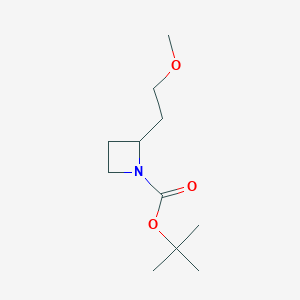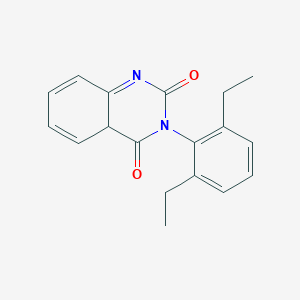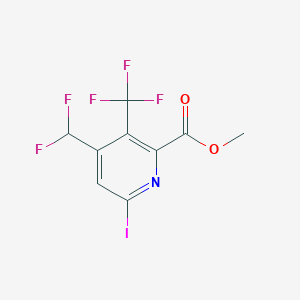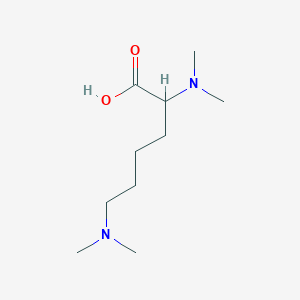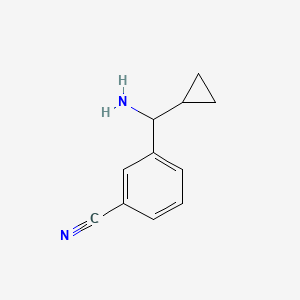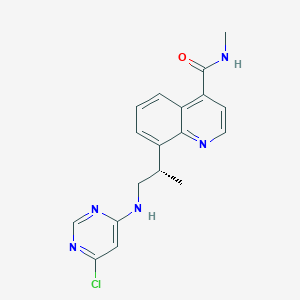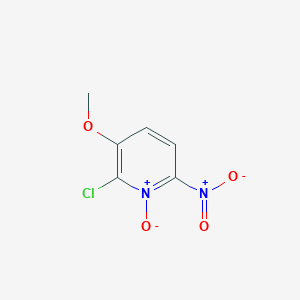
2-Chloro-3-methoxy-6-nitropyridine1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methoxy-6-nitropyridine1-oxide is a chemical compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-6-nitropyridine1-oxide typically involves the nitration of 2-Chloro-3-methoxypyridine. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methoxy-6-nitropyridine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-Chloro-3-methoxy-6-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Chloro-3-methoxy-6-nitropyridine1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methoxy-6-nitropyridine1-oxide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methoxy-3-nitropyridine
- 3-Methyl-4-nitropyridine N-oxide
- 4-Hydroxy-3-nitropyridine
- 6-Methoxy-3-nitropyridine-2-acetonitrile
Uniqueness
2-Chloro-3-methoxy-6-nitropyridine1-oxide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C6H5ClN2O4 |
|---|---|
Poids moléculaire |
204.57 g/mol |
Nom IUPAC |
2-chloro-3-methoxy-6-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-4-2-3-5(9(11)12)8(10)6(4)7/h2-3H,1H3 |
Clé InChI |
YMTNZVANPPKFMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C([N+](=C(C=C1)[N+](=O)[O-])[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


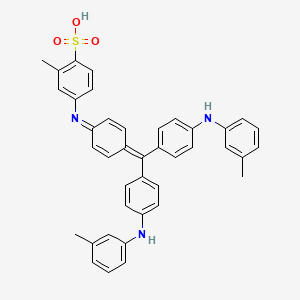

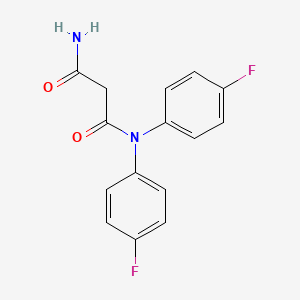
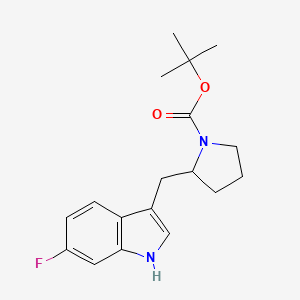
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)
